Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;1-(2-methoxyethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.K/c1-12-3-2-9-5-6(4-8-9)7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIYYKKBIGBYOT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include a temperature range of 40-45°C and a reaction time of 1-2 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the pyrazole ring or substituents under controlled conditions:
Key Reagents and Products
-
Mechanism : Oxidation of the pyrazole ring’s methylene groups or substituents proceeds via radical intermediates, with KMnO₄ favoring carboxylic acid formation .
-
Applications : Oxidized derivatives serve as intermediates for agrochemicals and pharmaceuticals .
Reduction Reactions
Reductive modifications target the carboxylate group or unsaturated bonds:
Key Reagents and Products
| Reducing Agent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0–25°C | 1-(2-Methoxyethyl)-1H-pyrazole-4-methanol | 65–70 | |
| LiAlH₄ | THF, reflux | Corresponding alcohol | 80 |
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Selectivity : NaBH₄ selectively reduces ester groups, while LiAlH₄ achieves full reduction to primary alcohols.
Nucleophilic Substitution
The methoxyethyl group undergoes substitution with various nucleophiles:
Reaction Parameters
| Nucleophile | Base | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| NH₃ | K₂CO₃ | DMF | 80°C | 1-Aminoethyl-1H-pyrazole-4-carboxylate | 75 | |
| HS⁻ | NaOH | H₂O/EtOH | 60°C | Thioether derivative | 68 |
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Kinetics : Reactions with amines proceed faster in polar aprotic solvents due to enhanced nucleophilicity.
Esterification and Decarboxylation
The carboxylate group participates in acid-catalyzed transformations:
Key Transformations
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | HCl/MeOH, reflux | Methyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate | 90 | |
| Decarboxylation | 180°C, vacuum | 1-(2-Methoxyethyl)-1H-pyrazole | 82 |
Cyclization and Ring-Opening
The compound participates in heterocycle formation:
Example Reaction
| Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylhydrazine | K₂CO₃/H₂O, 0°C | 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate | 88 |
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Mechanism : Base-assisted cyclization forms fused pyrazole rings, critical for bioactive molecule design .
Comparative Reactivity
The 4-carboxylate group exhibits higher electrophilicity compared to 3- or 5-carboxylate isomers, enabling regioselective modifications .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has shown promise as a fungicide. Its mechanism involves disrupting metabolic pathways in fungal organisms, which is vital for controlling phytopathological diseases. The compound can be formulated into various agricultural products, such as emulsifiable concentrates and wettable powders, enhancing its usability in crop protection .
Resistance Management
The development of resistance in fungi to conventional fungicides is a significant challenge in agriculture. This compound acts through different modes of action compared to traditional fungicides, potentially offering a solution to resistance problems by providing alternative control methods against diseases like those caused by Botrytis and other ascomycetes .
Pharmaceutical Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. A study highlighted the synthesis of pyrazole-based compounds that demonstrated significant activity against cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Antiviral Activity
In the context of viral infections, particularly HIV, compounds similar to this compound have been explored for their ability to inhibit viral replication. The structure-activity relationship (SAR) studies on pyrazole derivatives have identified several candidates with promising antiviral activity, indicating potential applications in treating viral diseases .
Synthesis and Formulation
Synthesis Techniques
The synthesis of this compound involves several steps that can be optimized for yield and purity. Novel methods include using weak bases for ring closure reactions, which enhance regioselectivity and reduce by-products compared to traditional strong acid methods .
Formulation Strategies
Effective formulation is crucial for the practical application of this compound in agricultural settings. The compound can be integrated into various formulations that enhance its stability and efficacy when applied to crops .
Case Studies
Mechanism of Action
The mechanism by which Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Ethyl 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS: 1235314-13-2)
- Molecular Formula : C₁₇H₂₂N₂O₄
- Molecular Weight : 318.4 g/mol
- Key Features : Substituted with a 4-methoxybenzyl group at N1 and an ethyl ester at C3.
- Physical Properties : Liquid at room temperature, contrasting with the solid salt form of the potassium derivative.
- Applications: Primarily used as a synthetic intermediate in organic chemistry.
Ethyl 1-(3-Bromophenyl)-5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylate (Compound 39)
- Molecular Formula : C₁₉H₁₇BrN₂O₃
- Molecular Weight : 401.1 g/mol
- Key Features : Contains a 3-bromophenyl group at N1 and a 4-methoxyphenyl group at C4.
- Physical Properties : Yellowish oil, differing from the crystalline potassium salt.
- Applications : Investigated for kinase inhibition due to its bulky aromatic substituents, which may modulate target binding affinity .
Ethyl 3-Methoxy-1H-pyrazole-4-carboxylate (CAS: 478968-48-8)
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- Key Features : Methoxy group at C3 and ethyl ester at C4.
- Applications : The absence of a substituent at N1 simplifies its synthesis but reduces steric complexity. Used in studies exploring electronic effects on pyrazole reactivity .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Solubility : The potassium salt exhibits superior aqueous solubility compared to ethyl esters (e.g., Compound 39’s oil form vs. the target’s solid salt) .
- Lipophilicity : Ethyl esters with aromatic groups (e.g., 4-methoxybenzyl) are more lipophilic, favoring membrane permeability, while the 2-methoxyethyl group balances hydrophilicity and steric bulk .
Data Tables
Table 1: Comparative Overview of Pyrazole-4-carboxylate Derivatives
Biological Activity
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid with potassium hydroxide in an aqueous medium, typically at temperatures between 40-45°C for 1-2 hours. This method allows for the efficient production of the compound, which can be isolated via crystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that various pyrazole derivatives, including this compound, showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating potential as an alternative antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. For instance, certain derivatives of pyrazole have shown IC50 values in the nanomolar range against these cytokines, suggesting that this compound may possess similar efficacy .
The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions by binding to active sites or allosteric sites on proteins involved in inflammatory pathways or microbial resistance mechanisms .
Case Study 1: Antimicrobial Activity Evaluation
In a comparative study, this compound was evaluated alongside established antibiotics. The results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by over 80%, demonstrating its potential utility in treating infections caused by resistant bacterial strains .
Case Study 2: Anti-inflammatory Efficacy
Another study focused on the compound's ability to reduce inflammation in a carrageenan-induced edema model in mice. The compound was administered at varying doses (10 mg/kg to 100 mg/kg), showing a dose-dependent reduction in paw swelling, with the highest dose achieving a reduction comparable to indomethacin, a standard anti-inflammatory drug .
Summary of Research Findings
| Property | Activity | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | MIC < 100 µg/mL |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | IC50 in nanomolar range |
| Mechanism | Enzyme/receptor modulation | Specific targets not fully defined |
Q & A
Q. What are the established synthetic routes for preparing potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate, and what are their key intermediates?
The compound is typically synthesized via cyclocondensation and subsequent hydrolysis. For example, analogous pyrazole carboxylates are synthesized by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., 2-methoxyethylhydrazine) to form an intermediate ester, followed by basic hydrolysis to yield the carboxylic acid. The potassium salt is then obtained via neutralization with KOH . Key intermediates include ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate, which can be purified using flash column chromatography (DCM/MeOH) .
Q. How can the structural identity of this compound be confirmed experimentally?
Structural characterization employs:
- X-ray crystallography : For definitive confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Mercury 2.0 can visualize packing patterns and intermolecular interactions .
- Spectroscopy : FTIR (to confirm carboxylate C=O stretches at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 7.5–8.5 ppm), and LC-MS (for molecular ion verification) .
Q. What purification methods are optimal for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (e.g., DCM:MeOH 95:5 → 85:15) .
- Recrystallization : Ethanol/water mixtures (3:1) are effective for carboxylate salts .
- HPLC : For high-purity requirements (>95%), reverse-phase C18 columns with acetonitrile/water mobile phases are suitable .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrazole core during cyclocondensation?
Key parameters include:
- Catalyst selection : Ruthenium complexes (e.g., Ru(dtbbpy)₃₂) enhance decarboxylative alkylation efficiency in polar aprotic solvents (e.g., DCE/HFIP 2:1) .
- Temperature control : Cyclocondensation at 80–100°C for 12–24 hours minimizes side products .
- Stoichiometry : A 3:1 molar ratio of ethyl 4-pyrazolecarboxylate to acid precursor improves coupling efficiency .
Q. What computational methods are available to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites on the pyrazole ring .
- Frontier molecular orbitals (HOMO/LUMO) : For reactivity predictions in supramolecular interactions . Software like Gaussian 09 or ORCA is recommended, with validation against experimental XRD data .
Q. How does the 2-methoxyethyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?
The substituent enhances solubility and bioavailability by introducing a polar, flexible side chain. Comparative studies with analogs (e.g., 1-methyl or 1-benzyl derivatives) show that the 2-methoxyethyl group improves cellular uptake in kinase inhibition assays, likely due to hydrogen bonding with target proteins . SAR workflows should include:
Q. What analytical strategies resolve contradictions in crystallographic data for pyrazole carboxylate derivatives?
Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism. To address this:
- Packing similarity analysis : Use Mercury’s Materials Module to compare crystal structures with CSD entries .
- Variable-temperature XRD : Identify phase transitions or solvent inclusion effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
Methodological Guidelines
Q. How to design a stability study for this compound under varying pH conditions?
- Buffer preparation : Use pH 2 (HCl), 7.4 (phosphate), and 9 (borate) solutions.
- HPLC monitoring : Track degradation products (e.g., decarboxylation or ester hydrolysis) at 25°C and 40°C over 14 days .
- Kinetic modeling : Apply first-order decay models to estimate half-lives .
Q. What protocols validate the compound’s purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
